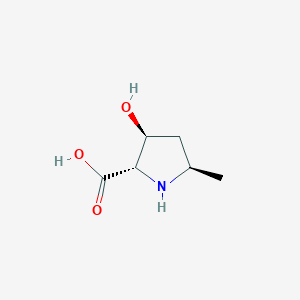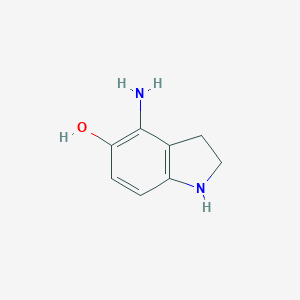
1-((2R,5S)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of an acetyl group at the nitrogen atom and four methyl groups at the 2, 3, 4, and 5 positions of the pyrrole ring. The cis configuration indicates the spatial arrangement of the substituents around the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . The reaction typically requires a catalyst such as iron(III) chloride and proceeds under mild conditions in water.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: Electrophilic substitution reactions can occur at the 3 and 4 positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) involves its interaction with various molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The methyl groups on the pyrrole ring can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution within biological systems .
Comparación Con Compuestos Similares
- 1H-Pyrrole, 2,5-dihydro-
- 1H-Pyrrole, 1-acetyl-
- 1H-Pyrrole, 2,3,4,5-tetramethyl-
Comparison: 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is unique due to its specific substitution pattern and cis configuration. This configuration can influence the compound’s reactivity and interactions with other molecules. Compared to other pyrrole derivatives, this compound may exhibit different biological activities and chemical properties, making it a valuable target for further research .
Propiedades
Número CAS |
120892-99-1 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-[(2S,5R)-2,3,4,5-tetramethyl-2,5-dihydropyrrol-1-yl]ethanone |
InChI |
InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3/t8-,9+ |
Clave InChI |
GEFYWFCYXBGFGS-DTORHVGOSA-N |
SMILES |
CC1C(=C(C(N1C(=O)C)C)C)C |
SMILES isomérico |
C[C@@H]1C(=C([C@@H](N1C(=O)C)C)C)C |
SMILES canónico |
CC1C(=C(C(N1C(=O)C)C)C)C |
Sinónimos |
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)





![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)



